molecular formula C21H22BrN3O2S B306168 6-(3-bromo-4-ethoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydro-5-pyrimidinecarboxamide

6-(3-bromo-4-ethoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydro-5-pyrimidinecarboxamide

Cat. No.: B306168
M. Wt: 460.4 g/mol
InChI Key: ARSYIGFTOLPSOH-UHFFFAOYSA-N
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Description

6-(3-bromo-4-ethoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydro-5-pyrimidinecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated phenyl group, an ethoxy group, and a sulfanyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-bromo-4-ethoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydro-5-pyrimidinecarboxamide typically involves multiple steps, including the formation of the dihydropyrimidine core and subsequent functionalization. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-(3-bromo-4-ethoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydro-5-pyrimidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The brominated phenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as sodium azide or potassium cyanide for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the bromine atom could yield various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.

    Medicine: Possible applications in drug discovery and development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(3-bromo-4-ethoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydro-5-pyrimidinecarboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-bromo-4-ethoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydro-5-pyrimidinecarboxamide stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

Molecular Formula

C21H22BrN3O2S

Molecular Weight

460.4 g/mol

IUPAC Name

4-(3-bromo-4-ethoxyphenyl)-6-methyl-N-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C21H22BrN3O2S/c1-4-27-17-10-7-14(11-16(17)22)19-18(13(3)23-21(28)25-19)20(26)24-15-8-5-12(2)6-9-15/h5-11,19H,4H2,1-3H3,(H,24,26)(H2,23,25,28)

InChI Key

ARSYIGFTOLPSOH-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=C(C=C3)C)Br

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=C(C=C3)C)Br

Origin of Product

United States

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